Product packaging for 1-(2-Fluoroethoxy)-2-nitrobenzene(Cat. No.:CAS No. 132838-18-7)

1-(2-Fluoroethoxy)-2-nitrobenzene

Cat. No.: B173363
CAS No.: 132838-18-7
M. Wt: 185.15 g/mol
InChI Key: BZCYDTZLMSRNOQ-UHFFFAOYSA-N
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Description

1-(2-Fluoroethoxy)-2-nitrobenzene (CAS 132838-18-7) is a chemical compound with the molecular formula C8H8FNO3 and a molecular weight of 185.15 g/mol . This compound serves as a valuable building block and intermediate in organic synthesis and pharmaceutical research. It is specifically recognized for its use in the development of antipsychotic medications . As a fluorinated nitrobenzene derivative, it provides a versatile scaffold for further chemical modifications; the nitro group can be reduced to an amine for the synthesis of more complex molecules, while the fluoroethoxy chain can influence the compound's physicochemical properties and biological activity . This product is intended for research purposes and laboratory use only. It is not approved for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a well-ventilated laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8FNO3 B173363 1-(2-Fluoroethoxy)-2-nitrobenzene CAS No. 132838-18-7

Properties

IUPAC Name

1-(2-fluoroethoxy)-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3/c9-5-6-13-8-4-2-1-3-7(8)10(11)12/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZCYDTZLMSRNOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60567664
Record name 1-(2-Fluoroethoxy)-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132838-18-7
Record name 1-(2-Fluoroethoxy)-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 2 Fluoroethoxy 2 Nitrobenzene and Analogous Systems

Direct Etherification Approaches to Synthesize 1-(2-Fluoroethoxy)-2-nitrobenzene

The principal methods for synthesizing this compound involve the formation of an ether linkage between a nitrophenyl group and a fluoroethoxy moiety. This is typically achieved through nucleophilic aromatic substitution or the alkylation of nitrophenols.

Nucleophilic Aromatic Substitution Routes Employing Halonitrobenzenes and Fluoroethanol

A common and effective method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This reaction involves the displacement of a halide from an activated aromatic ring by an alkoxide. In this specific synthesis, an ortho-halonitrobenzene, such as 1-fluoro-2-nitrobenzene (B31998) or 1-chloro-2-nitrobenzene, serves as the electrophilic substrate. The nitro group in the ortho position strongly activates the ring towards nucleophilic attack.

The nucleophile is the alkoxide of 2-fluoroethanol, generated by a suitable base. The reaction mechanism proceeds via the formation of a Meisenheimer complex, a resonance-stabilized intermediate, followed by the expulsion of the halide leaving group to yield the final ether product. nih.govresearchgate.net The general leaving group trend for SNAr reactions is F > NO₂ > Cl ≈ Br > I. researchgate.net This indicates that 1-fluoro-2-nitrobenzene would be a more reactive substrate than its chloro or bromo counterparts under similar conditions.

A study on the reaction of 1-fluoro-4-nitrobenzene (B44160) with 2-[18F]fluoroethanol demonstrated the feasibility of this coupling to form the corresponding fluoroethoxy-nitrobenzene derivative. nih.govsnmjournals.org While this was a radiosynthesis, the underlying chemical principle of nucleophilic aromatic substitution remains the same for the non-radioactive synthesis.

Alkylation of Nitrophenols with Fluoroethylating Agents

An alternative and widely used strategy involves the alkylation of a nitrophenol, in this case, 2-nitrophenol (B165410), with a suitable 2-fluoroethylating agent. This method, a variation of the Williamson ether synthesis, relies on the nucleophilicity of the phenoxide ion generated from 2-nitrophenol upon treatment with a base.

The fluoroethylating agent typically possesses a good leaving group to facilitate the nucleophilic attack by the phenoxide. Common examples of such agents include 2-fluoroethyl tosylate, 2-fluoroethyl mesylate, or 2-bromoethanol. wikipedia.orgrsc.orgrsc.org The choice of leaving group can influence the reaction rate, with tosylates and mesylates generally being more reactive than halides. researchgate.net

For instance, the synthesis of analogous compounds like 1-(2-fluoro-ethoxy)-4-nitro-benzene has been achieved by reacting 4-nitrophenol (B140041) with 2-fluoroethyl tosylate. Similarly, the synthesis of N-(2-fluoroethoxybenzyl)-cinnamamidine involved the reaction of a phenolic precursor with 1-bromo-2-[18F]fluoroethane, showcasing the utility of haloalkanes in such alkylations. iaea.org

Radiosynthetic Routes to Fluorine-18 (B77423) Labeled Analogues of Fluoroethoxy Nitrobenzenes for Research Applications

The development of positron emission tomography (PET) has driven the need for efficient methods to label bioactive molecules with positron-emitting radionuclides like fluorine-18 (18F). nih.gov Fluoroethoxy nitrobenzene (B124822) analogs labeled with 18F are valuable tools in preclinical and clinical research.

Utilization of 2-[18F]Fluoroethanol as a Key Nucleophilic Precursor in Radiosynthesis

A prominent strategy for the synthesis of 18F-labeled fluoroethoxy nitrobenzenes involves the use of 2-[18F]fluoroethanol ([18F]FEtOH) as a key nucleophilic precursor. researchgate.net This method is advantageous as it allows for the late-stage introduction of the fluorine-18 isotope.

The synthesis of [18F]FEtOH itself has been optimized, with methods involving the reaction of n-Bu₄N[18F]F with ethylene (B1197577) carbonate, followed by purification via distillation, achieving high decay-corrected yields of over 85%. nih.govsnmjournals.org Once prepared, [18F]FEtOH can be used to synthesize 18F-labeled aryl ethers. For example, 1-(2-[18F]fluoroethoxy)-4-nitrobenzene was successfully prepared by coupling [18F]FEtOH with 1-fluoro-4-nitrobenzene. nih.govsnmjournals.org This reaction highlights the feasibility of using [18F]FEtOH as a nucleophile to displace a leaving group on an activated aromatic ring. The decay-corrected yield for this specific synthesis was reported to be in the range of 17-38%. snmjournals.org

Methodological Enhancements for Radiochemical Yield and Purity Optimization

Optimizing the radiochemical yield (RCY) and purity of the final product is crucial in radiosynthesis due to the short half-life of fluorine-18 (approximately 110 minutes). nih.gov Several factors can be adjusted to improve the efficiency of the labeling reaction.

For nucleophilic substitution reactions, the choice of solvent, temperature, and base can significantly impact the outcome. Studies on the synthesis of 2-[18F]fluoroethyl tosylate ([18F]FEtOTs), a related and important fluoroethylating agent, have shown that reaction conditions such as temperature and the molar ratio of base to precursor can affect the formation of side-products like [18F]vinyl fluoride (B91410) and [18F]fluoroethanol. nih.gov

In the context of preparing 18F-labeled fluoroethoxy nitrobenzenes, purification methods such as high-performance liquid chromatography (HPLC) are essential to ensure high radiochemical purity. pnas.org For instance, the automated synthesis of various 18F-labeled compounds, including those requiring high temperatures, has been shown to produce radiochemical purities between 95% and 99%. pnas.org The stability of the final product is also a consideration, as demonstrated by the use of radical scavengers to prevent the isomerization of [18F]fluoroethoxy-trans-cyclooctene. pnas.org

ParameterCondition/ReagentEffect on Yield/PurityReference(s)
Leaving Group Tosylates > Mesylates > BromidesHigher reactivity and yield with better leaving groups. researchgate.net
Solvent DMF, DMSOPolar aprotic solvents are generally effective for SNAr reactions. rsc.orgiaea.org
Temperature Optimized for specific reactionCan influence reaction rate and side-product formation. nih.gov
Base K₂CO₃, NaOHChoice of base affects nucleophile generation and side reactions. nih.govuni-mainz.de
Purification HPLC, SPECrucial for achieving high radiochemical purity. pnas.orgresearchgate.net

Exploration of Precursor Roles of 2-Fluoroethanol in Broader Synthetic Pathways

2-Fluoroethanol is a versatile building block that extends beyond the direct synthesis of fluoroethoxy ethers. wikipedia.org It serves as a precursor for a variety of other fluoroethylating agents and can be incorporated into more complex molecular scaffolds.

One important derivative is 2-fluoroethyl tosylate (FEtOTs), which can be synthesized from 2-fluoroethanol. rsc.orgrsc.org This tosylate is a highly effective agent for the O-, N-, and S-fluoroethylation of various molecules, including phenols, amines, and thiols. rsc.orgresearchgate.net The in situ formation of the more reactive 2-[18F]fluoroethyl iodide from [18F]FEtOTs by the addition of an alkali iodide can significantly increase the radiochemical yield in certain reactions. rsc.orgrsc.org

Analogous Synthetic Strategies for Substituted Fluoroethoxy Nitrobenzenes

The synthesis of substituted fluoroethoxy nitrobenzenes, which are analogs of this compound, can be achieved through several established chemical strategies. The two most prominent methods are the Williamson ether synthesis and nucleophilic aromatic substitution (SNA_r). The choice of method is often dictated by the availability of starting materials and the specific substitution pattern desired on the aromatic ring. These strategies allow for the introduction of the fluoroethoxy group onto a variety of nitro-substituted benzene (B151609) rings.

The Williamson ether synthesis is a versatile and widely used method for preparing ethers. masterorganicchemistry.comdoubtnut.com In the context of synthesizing fluoroethoxy nitrobenzene analogs, this approach typically involves the reaction of a substituted nitrophenol with a 2-fluoroethylating agent, such as a 2-fluoroethyl halide, in the presence of a base. The base deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then displaces the halide in an S_N2 reaction. masterorganicchemistry.comlibretexts.org This method is particularly effective when using primary alkyl halides like 2-fluoroethyl tosylate or halide. masterorganicchemistry.com

Another powerful strategy is nucleophilic aromatic substitution (SNA_r). This reaction is viable when a benzene ring is substituted with a good leaving group (such as a halogen) and is activated by strongly electron-withdrawing groups, like a nitro group, positioned ortho or para to it. youtube.comlibretexts.orglibretexts.org In this approach, 2-fluoroethanol, often in the form of its alkoxide, acts as the nucleophile, attacking the carbon atom bearing the leaving group and leading to its displacement. libretexts.orglibretexts.org The presence of the nitro group is crucial as it stabilizes the negatively charged intermediate (a Meisenheimer complex), facilitating the reaction. libretexts.org This method has been successfully applied to the synthesis of radiolabeled compounds for applications such as Positron Emission Tomography (PET). nih.govsnmjournals.org

Research has demonstrated the application of these strategies to produce a variety of substituted fluoroethoxy nitrobenzenes. For example, the synthesis of 1-(2-[¹⁸F]fluoroethoxy)-4-nitrobenzene was accomplished by coupling 2-[¹⁸F]fluoroethanol with 1-fluoro-4-nitrobenzene, achieving decay-corrected yields between 17% and 38%. nih.govsnmjournals.org Similarly, transformations of existing fluoroethoxy nitrobenzenes can yield further analogs. For instance, 1-(2-fluoroethoxy)-4-nitrobenzene (B19609) has been converted to 1-(2-iodoethoxy)-4-nitrobenzene in 94% yield by reacting it with lithium iodide (LiI) in toluene (B28343) at 100 °C. nih.gov

The following tables summarize research findings for the synthesis of various substituted fluoroethoxy nitrobenzenes and related compounds, illustrating the reactants, conditions, and outcomes of these analogous synthetic strategies.

Table 1: Williamson Ether Synthesis of a Fluoroethoxy Nitrobenzene Analog

Starting PhenolReagentProductYieldReference
4-Nitrophenol2-Fluoroethyl tosylate1-(2-Fluoroethoxy)-4-nitrobenzene75-81%

Table 2: Nucleophilic Aromatic Substitution (SNA_r) for Fluoroethoxy Nitrobenzene Analogs

Aryl HalideNucleophileProductYield (decay-corrected)Reference
1-Fluoro-4-nitrobenzene2-[¹⁸F]Fluoroethanol (2-[¹⁸F]FEtOH)1-(2-[¹⁸F]Fluoroethoxy)-4-nitrobenzene27.7 ± 10.7% nih.govsnmjournals.org
2,4-DinitrofluorobenzeneProtein amino groupsLabeled ProteinNot specified libretexts.org

Table 3: Further Transformations of Substituted Fluoroethoxy Benzenes

Starting MaterialReagent(s)ConditionsProductYieldReference
This compoundLiIToluene, 100 °C, 21 hours1-(2-Iodoethoxy)-2-nitrobenzene98% nih.gov
1-(2-Fluoroethoxy)-4-nitrobenzeneLiIToluene, 100 °C, 2 days1-(2-Iodoethoxy)-4-nitrobenzene94% nih.gov
1-Bromo-4-(2-fluoroethoxy)benzeneLiIToluene, 100 °C, 5 days1-Bromo-4-(2-iodoethoxy)benzene98% nih.gov

Reaction Mechanisms and Transformative Pathways Involving 1 2 Fluoroethoxy 2 Nitrobenzene

Mechanistic Investigations of Nucleophilic Aromatic Substitution on Activated Nitrobenzene (B124822) Frameworks

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for nitro-substituted aromatic compounds like 1-(2-fluoroethoxy)-2-nitrobenzene. The reaction is facilitated by the presence of the strongly electron-withdrawing nitro group, which activates the benzene (B151609) ring towards attack by nucleophiles. The mechanism generally proceeds through an addition-elimination pathway.

The process begins with the attack of a nucleophile on the carbon atom bearing a leaving group, or at an ortho or para position relative to the electron-withdrawing group. In many nitroarenes, this initial attack is the rate-limiting step. wustl.edu This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. hw.ac.uk This intermediate is electron-rich and its stability is greatly enhanced by the presence of electron-withdrawing groups like the nitro group, which can delocalize the negative charge. hw.ac.uk In a subsequent, typically faster step, the leaving group is eliminated, restoring the aromaticity of the ring and yielding the final substitution product.

For this compound, the nitro group at the 2-position powerfully activates the ring for nucleophilic attack. While the fluoroethoxy group itself is not a typical leaving group in SNAr reactions on the ring, the activation provided by the nitro group makes other positions susceptible. For instance, in related compounds like 1-fluoro-2-nitrobenzene (B31998), the fluorine atom acts as an excellent leaving group in SNAr reactions. acs.org Studies comparing the reactivity of 1-fluoro-2-nitrobenzene (MNFB) with 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB) show that the presence of a second nitro group significantly increases the reaction rate, highlighting the critical role of electron-withdrawing substituents in activating the substrate. wustl.edu The reaction of 1-fluoro-2-nitrobenzene with nucleophiles like guanidines or amidines proceeds via nucleophilic aromatic substitution, where the fluoride (B91410) is displaced to form an N-aryl bond, which can then undergo cyclization. acs.org

C(sp3)-F Bond Functionalization and Reactivity within the Fluoroethoxy Moiety

The fluoroethoxy side chain of this compound offers a distinct site for chemical modification, specifically involving the activation and functionalization of the carbon-fluorine (C-F) bond. The C(sp3)-F bond is the strongest single bond to carbon, making its selective cleavage a significant chemical challenge. baranlab.org However, recent methodologies have enabled its transformation, providing pathways to novel structures.

Halogen Exchange Reactions and Their Mechanistic Details (e.g., Iodination)

A notable transformation of the fluoroethoxy group is the halogen exchange reaction, a type of nucleophilic substitution where one halogen is replaced by another. The conversion of the C(sp3)-F bond to a C(sp3)-I bond is a synthetically valuable transformation, as alkyl iodides are versatile intermediates in organic synthesis.

Research has demonstrated a highly efficient method for the iodination of this compound using inexpensive lithium iodide (LiI). nih.gov This reaction selectively targets the aliphatic C-F bond while leaving the aromatic ring and the nitro group intact. The process is believed to proceed via a nucleophilic substitution mechanism, where the iodide ion (I⁻) acts as the nucleophile, attacking the carbon atom bonded to fluorine and displacing the fluoride ion (F⁻).

The reaction is typically carried out in a solvent like toluene (B28343) at elevated temperatures (e.g., 100 °C) to achieve high yields in a reasonable timeframe. nih.gov The success of this reaction highlights the ability to selectively functionalize the typically inert C-F bond in the presence of other reactive sites. This selectivity is crucial, as aryl fluoride bonds are also tolerated under these conditions. nih.gov

Table 1: Iodination of this compound
SubstrateReagentSolventTemperature (°C)Time (h)ProductYield (%)Source
This compoundLiI (2 equiv.)Toluene100211-(2-Iodoethoxy)-2-nitrobenzene98 nih.gov

Kinetic and Thermodynamic Considerations of C-F Bond Transformations

The functionalization of the C(sp3)-F bond is governed by significant kinetic and thermodynamic barriers. The bond dissociation energy (BDE) of a typical C-F bond in a molecule like methane (B114726) is approximately 115 kcal/mol, making it thermodynamically very stable. baranlab.org This inherent strength means that reactions involving its cleavage require specific conditions to be kinetically feasible.

For the LiI-mediated iodination of this compound, kinetic control can be exerted through temperature. The reaction proceeds to completion over several days at room temperature in a solvent like dichloromethane, but the reaction time can be shortened to several hours by heating to 100 °C in toluene. nih.gov This indicates a significant activation energy barrier for the substitution, which is consistent with the strength of the C-F bond being broken.

Electronic Influence of the Nitro Group on Aromatic Ring Reactivity

The nitro group (NO₂) is one of the most powerful electron-withdrawing groups and exerts a profound influence on the reactivity of the benzene ring in this compound. Its effect is a combination of a strong negative inductive effect (-I) and a strong negative resonance effect (-R or -M).

The inductive effect arises from the high electronegativity of the nitrogen and oxygen atoms, which pulls electron density from the ring through the sigma bond framework. researchgate.net The resonance effect involves the delocalization of π-electrons from the benzene ring onto the nitro group, which is possible when the nitro group is positioned ortho or para to the reaction site. acs.org This delocalization creates resonance structures with a positive charge on the aromatic ring, particularly at the ortho and para positions.

This electron withdrawal has two major consequences:

Deactivation towards Electrophilic Aromatic Substitution (EAS): By reducing the electron density of the aromatic ring, the nitro group makes it less nucleophilic and therefore less reactive towards attack by electrophiles. It is a strongly deactivating group. Furthermore, because it withdraws electron density most strongly from the ortho and para positions, it directs incoming electrophiles to the meta position, which is comparatively less deactivated. acs.org

Activation towards Nucleophilic Aromatic Substitution (SNAr): Conversely, the reduction in electron density makes the ring more susceptible to attack by nucleophiles. The nitro group can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance, significantly lowering the activation energy for SNAr reactions. hw.ac.uk This effect is most pronounced when the nitro group is ortho or para to the leaving group. In this compound, the ortho-nitro group strongly activates the ring for potential nucleophilic attack.

The extent of the nitro group's electron-accepting ability can be influenced by its orientation relative to the benzene ring and by the nature of other substituents present. chemrxiv.org

Radical-Mediated Processes in Fluoroethoxy Nitrobenzene Chemistry

Beyond ionic pathways, the nitroaromatic core of this compound is also susceptible to radical-mediated reactions. These processes can be initiated through electrochemical reduction or photochemical excitation.

Upon one-electron reduction, nitroarenes form nitroarene radical anions. acs.orgchemrxiv.org These species are key intermediates in various transformations. For example, studies on ortho-allyl-substituted nitroarenes have shown that the electrochemically generated radical anion can initiate an intramolecular cyclization to form quinoline (B57606) N-oxides. chemrxiv.org This proceeds via the radical character being delocalized onto the nitro group, which can then react with the adjacent side chain. While the fluoroethoxy group is not as reactive as an allyl group in this context, this demonstrates the potential for the nitro group to mediate radical reactions involving ortho substituents.

Photochemical excitation of nitrobenzenes with UV light promotes electrons to excited states, which can lead to different reaction pathways, including dissociation of the C-N bond to form a phenyl radical and a nitrogen dioxide radical. hw.ac.uknih.gov The photochemistry of nitro-compounds is complex, but it opens avenues for radical-based transformations. For instance, the photodegradation of nitrobenzene can be achieved via photocatalytic oxidation, which involves the generation of highly reactive hydroxyl radicals. wustl.edu

Although specific studies on radical-mediated cyclization or functionalization involving the fluoroethoxy moiety of this compound were not prominent in the reviewed literature, the established reactivity of the nitroarene core suggests its potential to participate in such pathways. The formation of a nitroarene radical anion could potentially lead to intramolecular reactions if a suitable radical acceptor is present in the side chain or if intermolecular radical traps are available.

Derivatization and Advanced Functionalization Strategies for 1 2 Fluoroethoxy 2 Nitrobenzene

Reduction of the Nitro Group to Amino Functionality for Further Derivatization

The conversion of the nitro group in 1-(2-fluoroethoxy)-2-nitrobenzene to an amino group is a pivotal step, yielding 2-(2-fluoroethoxy)aniline (B75154), a versatile intermediate for further molecular elaboration. This reduction can be achieved through various established methods, each with its own set of advantages concerning yield, selectivity, and functional group tolerance.

Commonly employed methods for the reduction of nitroarenes to anilines include catalytic hydrogenation and chemical reduction. nih.gov Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel is a widely used and efficient method. scispace.com For instance, the reduction of the related compound 4-(2,2,2-trifluoroethoxy)nitrobenzene to 4-(2,2,2-trifluoroethoxy)aniline (B1362295) has been successfully achieved with high yield and purity using palladium on carbon as a catalyst in ethanol. Another effective approach involves the use of metals in acidic media, such as iron in acetic acid or tin in hydrochloric acid. scispace.com Additionally, reagents like sodium hydrosulfite or zinc dust with ammonium (B1175870) chloride can also be employed for this transformation. The choice of reducing agent is critical to avoid unwanted side reactions and to ensure compatibility with the fluoroethoxy group.

A general representation of the reduction is depicted below:

Figure 1: General scheme for the reduction of this compound to 2-(2-fluoroethoxy)aniline.

The resulting 2-(2-fluoroethoxy)aniline serves as a primary building block for a multitude of derivatization reactions, leveraging the reactivity of the newly formed amino group.

Strategies for Introducing Diverse Functional Groups to the Molecular Scaffold

The presence of the amino group in 2-(2-fluoroethoxy)aniline allows for the introduction of a wide range of functional groups, enabling the synthesis of compounds with tailored properties. These strategies are broadly categorized based on the intended application of the final molecule.

Incorporation of Spectroscopically Active Units (Chromophores, Fluorophores)

To facilitate detection and quantification in biological or material science applications, spectroscopically active units such as chromophores and fluorophores can be attached to the 2-(2-fluoroethoxy)aniline scaffold. This is typically achieved by reacting the amino group with a suitable labeling reagent.

Coumarin (B35378) Derivatives: Coumarins are a class of fluorescent compounds that can be used to label primary and secondary amines. mdpi.com For example, coumarin sulfonyl chlorides can react with the amino group of 2-(2-fluoroethoxy)aniline under mild basic conditions to form highly fluorescent sulfonamides. acs.org These derivatives exhibit strong absorption and emission in the visible range, making them ideal for fluorescence-based detection methods. rsc.org

Dansyl Chloride: 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride) is another widely used fluorescent labeling agent for primary and secondary amines. springernature.combsu.eduresearchgate.net The reaction of dansyl chloride with 2-(2-fluoroethoxy)aniline yields a highly fluorescent dansyl derivative, which can be readily detected by HPLC with a fluorescence detector. nih.govresearchgate.net This method is known for its high sensitivity. springernature.com

The table below summarizes some common fluorescent labeling reagents for amines:

Labeling ReagentReactive Group on ReagentFunctional Group TargetedResulting Linkage
Coumarin Sulfonyl ChlorideSulfonyl chloridePrimary/Secondary AmineSulfonamide
Dansyl ChlorideSulfonyl chloridePrimary/Secondary AmineSulfonamide
Fluorescein Isothiocyanate (FITC)IsothiocyanatePrimary AmineThiourea
NBD ChlorideChloroPrimary/Secondary AmineAmine

Table 1: Common fluorescent labeling reagents for amines.

Derivatization Methods for Enhanced Chromatographic Resolution and Detection

Chemical derivatization is a powerful tool to improve the chromatographic behavior and detection sensitivity of analytes. For 2-(2-fluoroethoxy)aniline, derivatization can overcome issues related to its polarity and volatility, particularly for gas chromatography (GC), or enhance its detectability in high-performance liquid chromatography (HPLC).

Pre-column derivatization with reagents that introduce a bulky, non-polar group can improve the resolution and retention time in reversed-phase HPLC. The fluorescent labeling strategies discussed in the previous section, such as dansylation, also serve this purpose by significantly enhancing the sensitivity of fluorescence detection. nih.govresearchgate.net For mass spectrometry (MS) detection, derivatization can improve ionization efficiency. Reagents that introduce a permanently charged moiety, such as quaternary ammonium salts, can significantly enhance the signal in electrospray ionization (ESI)-MS.

The following table outlines general derivatization strategies to enhance chromatographic analysis:

Analytical TechniqueDerivatization GoalExample Reagent ClassEffect
HPLC-UVIncrease UV absorbanceBenzoyl ChlorideIntroduces a chromophore
HPLC-FluorescenceIntroduce fluorescenceDansyl Chloride, Coumarin derivativesGreatly enhances sensitivity
GC-FID/MSIncrease volatility, improve peak shapeSilylating agents (e.g., BSTFA)Masks polar N-H bonds
LC-MSImprove ionization efficiencyQuaternary ammonium salt tagsIntroduces a permanent positive charge

Table 2: General derivatization strategies for improved chromatographic analysis of anilines.

Regioselective Functionalization Approaches and Methodological Development

Achieving regioselectivity in the functionalization of the this compound scaffold, or its aniline (B41778) derivative, is crucial for synthesizing specific isomers with desired properties. The directing effects of the fluoroethoxy and amino/nitro groups play a significant role in determining the position of subsequent chemical modifications.

For 2-(2-fluoroethoxy)aniline, the amino group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. However, the bulky fluoroethoxy group at the ortho position can sterically hinder reactions at the adjacent carbon, potentially favoring substitution at the para-position (position 5) or the other ortho-position (position 3).

Recent advances in C-H activation offer powerful tools for the regioselective functionalization of anilines. researchgate.net Palladium-catalyzed C-H activation, often employing a directing group, has been used for the ortho-arylation and ortho-carbonylation of aniline derivatives. uva.esnih.govnih.govacs.org While many methods require N-protection of the aniline, some recent protocols have achieved direct ortho-functionalization of unprotected anilines. uva.esacs.org For instance, a palladium catalyst with a [2,2'-bipyridin]-6(1H)-one ligand has been shown to selectively promote the ortho-arylation of unprotected anilines. uva.esacs.org Microwave-assisted meta-C–H olefination of aniline derivatives has also been reported using a nitrile-containing directing group, demonstrating the feasibility of functionalizing positions that are electronically disfavored. rsc.org

Borono-Deamination and Other Strategies for Late-Stage Molecular Modification

Late-stage functionalization (LSF) involves the introduction of functional groups into a complex molecule at a late stage of the synthesis, which is highly valuable for creating molecular diversity and for structure-activity relationship (SAR) studies in drug discovery. nih.govnih.gov For derivatives of this compound, strategies that modify the aniline product, 2-(2-fluoroethoxy)aniline, are of particular interest.

Borono-deamination , a transformation that converts an amino group into a boronic acid or ester, is a powerful LSF tool. This reaction typically proceeds via a diazonium salt intermediate, which is then reacted with a diboron (B99234) reagent. acs.org This Sandmeyer-type borylation allows for the introduction of a versatile boronic acid moiety, which can then be used in a wide range of cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. nih.govorgsyn.orgorganic-chemistry.org The synthesis of arylboronic pinacol (B44631) esters from the corresponding arylamines can be achieved under metal-free conditions using reagents like t-BuONO and bis(pinacolato)diboron (B136004) (B2pin2). orgsyn.org

Other LSF strategies applicable to anilines include direct C-H functionalization, as discussed in the previous section, which allows for the introduction of various substituents at specific positions on the aromatic ring. researchgate.netresearchgate.net Furthermore, the amino group itself can be removed through deamination reactions, which typically involve the formation of a diazonium salt followed by reduction. youtube.com These advanced strategies significantly expand the chemical space accessible from the this compound scaffold.

Applications of 1 2 Fluoroethoxy 2 Nitrobenzene in Contemporary Organic Synthesis

Utilization as a Core Building Block in the Construction of Complex Organic Molecules

1-(2-Fluoroethoxy)-2-nitrobenzene has proven to be a valuable starting material in the multi-step synthesis of complex organic molecules. Its constituent parts can be chemically altered to introduce a variety of functional groups, making it an important component in the assembly of larger, more intricate structures. For instance, the nitro group can be reduced to an amine, which can then participate in a wide array of subsequent reactions, such as amide bond formation or the construction of heterocyclic rings.

The presence of the fluoroethoxy group is also significant. The fluorine atom can influence the electronic properties of the molecule and can be a key feature in the final target molecule, particularly in the design of pharmaceuticals and agrochemicals where fluorine substitution is often used to enhance metabolic stability and binding affinity. The synthesis of various substituted benzene (B151609) derivatives can be achieved through nucleophilic substitution reactions involving the aromatic ring.

Role in the Preparation of Advanced Chemical Intermediates

Beyond its direct incorporation into complex final products, this compound is instrumental in the preparation of other important chemical intermediates. These intermediates, which still contain the core structure of the parent molecule, are themselves valuable building blocks for further synthetic transformations.

A prominent example is the reduction of the nitro group to an amine, yielding 4-(2-fluoroethoxy)aniline. nih.gov This aniline (B41778) derivative is a key intermediate in the synthesis of various compounds, including those with potential biological activity. nih.gov Similarly, modifications to the aromatic ring or the fluoroethoxy side chain can lead to a diverse library of intermediates that are not readily accessible through other synthetic routes. The ability to generate these advanced intermediates efficiently and in high purity is a testament to the utility of this compound in synthetic chemistry.

Contributions to the Development and Refinement of Novel Synthetic Methodologies

The reactivity of this compound has also played a role in the development and optimization of new synthetic methods. For example, its use in palladium-catalyzed cross-coupling reactions has been explored to form new carbon-carbon and carbon-heteroatom bonds. researchgate.net These studies not only lead to the synthesis of new compounds but also contribute to a deeper understanding of reaction mechanisms and the scope of catalytic systems.

Furthermore, the synthesis of this compound itself can be a subject of methodological development, with researchers continuously seeking more efficient, environmentally friendly, and scalable routes to this important compound. wipo.int These efforts often involve the exploration of novel reagents and reaction conditions that can be applied to the synthesis of other related aromatic compounds.

Strategic Application in the Synthesis of Radiotracers for Positron Emission Tomography (PET)

Perhaps one of the most significant contemporary applications of this compound is in the field of medical imaging, specifically in the synthesis of radiotracers for Positron Emission Tomography (PET). PET is a powerful non-invasive imaging technique that allows for the visualization and quantification of biochemical processes in the body. tdx.cat This is achieved by introducing a molecule labeled with a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F), into the body.

The 2-fluoroethoxy group is a common structural motif in many PET radiotracers. nih.govresearchgate.net The fluorine-18 isotope is often introduced into this group in the final step of the synthesis. 1-(2-[¹⁸F]Fluoroethoxy)-2-nitrobenzene can be prepared and then utilized as a key building block for constructing these complex radiolabeled molecules. nih.govresearchgate.net

For example, 1-(2-[¹⁸F]fluoroethoxy)-4-nitrobenzene has been synthesized by coupling [¹⁸F]fluoroethanol with 1-fluoro-4-nitrobenzene (B44160). nih.govresearchgate.net This radiolabeled intermediate can then be further elaborated to produce a variety of PET tracers. The development of efficient methods for the preparation of [¹⁸F]fluoroethanol and its subsequent incorporation into molecules like this compound is an active area of research. nih.govresearchgate.net The ultimate goal is to create PET radiotracers with high specific activity and favorable in vivo properties for the early diagnosis and monitoring of diseases. radiologykey.com

Table 1: Research Findings on the Synthesis and Application of this compound and Related Compounds

Compound/Intermediate Application/Finding Research Focus Decay-Corrected Yield (%)
1-(2-[¹⁸F]Fluoroethoxy)-4-nitrobenzene PET Tracer Intermediate Synthesis via coupling of 2-[¹⁸F]FEtOH and 1-fluoro-4-nitrobenzene 27.7 ± 10.7
2-[¹⁸F]Fluoroethyl 4-fluorobenzoate PET Tracer Intermediate Synthesis via coupling of 2-[¹⁸F]FEtOH and 4-fluorobenzoyl chloride 36.1 ± 5.4
2-[¹⁸F]Fluoroethanol (2-[¹⁸F]FEtOH) Precursor for PET Tracers Development of an efficient one-step preparation method 88.6 ± 2.0
1-(2-fluoroethoxy)-4-nitrobenzene (B19609) Intermediate Synthesis Fluorination of a nitrobenzene (B124822) derivative with DAST 60

Future Research Directions and Emerging Paradigms for 1 2 Fluoroethoxy 2 Nitrobenzene

Exploration of Novel and Sustainable Synthetic Routes to Diversely Substituted Analogues

The development of novel and sustainable methods for synthesizing analogues of 1-(2-fluoroethoxy)-2-nitrobenzene is critical for expanding its application in medicinal chemistry and material science. Current synthetic strategies often rely on traditional methods that may involve harsh conditions or generate significant waste. Future research will likely focus on greener, more efficient approaches.

Key areas for exploration include:

Palladium-Catalyzed Cross-Coupling Reactions: Building upon established methods for C-O bond formation, new palladium catalyst systems could enable the rapid 2-fluoroethoxylation of a wider range of substituted bromo- or chloro-nitroarenes. researchgate.netresearchgate.net Research into ligands like tBuXPhos, which has shown efficacy in methoxylation reactions, could be extended to fluoroethoxylation, potentially under milder conditions. researchgate.net The development of methods for synthesizing diverse chalcone (B49325) analogues containing the 2-fluoroethoxy group highlights the potential for creating complex molecules from this core structure. researchgate.net

Sustainable and Mechanochemical Synthesis: Green chemistry principles are increasingly important in chemical synthesis. nih.govscholaris.ca Future routes may employ mechanochemistry (ball-milling) to reduce or eliminate solvent use, as has been demonstrated for other nitro group reductions and catalytic reactions. scholaris.ca The use of recyclable, nanoparticle-based catalysts, such as nickel or silver nanoparticles immobilized on sustainable supports like modified MOFs or volcanic pumice, offers a promising avenue for the clean reduction of the nitro group to an aniline (B41778), a versatile synthetic intermediate. nih.govrsc.org

Multi-step, One-Pot Syntheses: Designing multi-step syntheses in a single pot without isolating intermediates can significantly improve efficiency. rsc.org A future direction could involve a one-pot reductive coupling of this compound to form diarylamines or other complex structures, using a single catalyst system capable of facilitating both reduction and C-N coupling. rsc.org This approach minimizes waste and simplifies purification processes.

A comparison of potential synthetic strategies is outlined in the table below.

Synthetic Strategy Key Features Potential Advantages Research Focus Relevant Compounds
Pd-Catalyzed FluoroethoxylationUses palladium catalysts (e.g., Pd/tBuXPhos) for C-O bond formation. researchgate.netHigh efficiency, potential for mild reaction conditions, broad substrate scope.Developing new ligands, optimizing catalyst systems for fluoroalcohols. researchgate.netresearchgate.netBromo-chalcones, Aryl bromides
MechanochemistrySolvent-free or low-solvent reactions conducted in a ball mill. scholaris.caReduced solvent waste, potential for unique reactivity, energy efficiency.Exploring catalyst stability and reactivity under mechanical stress.Nitrobenzene (B124822) derivatives, Alkynes, Alkenes
Nanoparticle CatalysisEmploys immobilized metal nanoparticles (e.g., Ni, Ag) on supports. nih.govrsc.orgHigh catalyst activity, recyclability, sustainability of supports.Synthesis of stable and highly active supported catalysts for nitro group reduction.Nitrobenzene derivatives, Phenyl isocyanate
Suzuki–Miyaura CouplingCross-coupling of aryl halides with aryl boronic compounds to build complex scaffolds. mdpi.comVersatile method for creating C-C bonds to attach diverse functionalities.Application to fluoroethoxy-substituted aryl halides to synthesize biphenyl (B1667301) analogues.Aryl iodides, Aryl bromides, Aryl boronic compounds

Advanced Mechanistic Elucidation Through Integrated Spectroscopic and Computational Techniques

A deep understanding of the reaction mechanisms, molecular structure, and electronic properties of this compound and its derivatives is crucial for optimizing existing reactions and designing new ones. Integrating advanced spectroscopic methods with high-level computational chemistry provides a powerful toolkit for this purpose. mdpi.comresearchgate.net

Future research avenues include:

In-situ Spectroscopic Monitoring: Techniques like in-line FTIR spectroscopy can be used to monitor reaction progress in real-time, especially in flow chemistry systems. This allows for precise control and optimization of reaction conditions to maximize yield and minimize byproducts. beilstein-journals.org

Computational Modeling (DFT): Density Functional Theory (DFT) calculations can predict molecular geometries, vibrational frequencies (IR and Raman), and NMR chemical shifts. mdpi.comresearchgate.net By comparing computed spectra with experimental data, a definitive assignment of spectroscopic features can be achieved. researchgate.net Such studies can elucidate the conformational landscape and the influence of the fluoroethoxy and nitro groups on the electronic structure of the aromatic ring. mdpi.com

Investigating Reaction Intermediates: A combination of spectroscopic analysis and computational modeling can be used to identify and characterize transient intermediates and transition states in reactions involving this compound. This insight is fundamental to understanding reaction pathways and selectivity, such as in catalytic cycles or photochemical reactions. thieme-connect.com

The table below summarizes the synergistic application of these techniques.

Technique Application Anticipated Insights
Spectroscopy
FT-IR / FT-RamanVibrational mode analysis. researchgate.netConfirmation of functional groups, understanding of intramolecular interactions, comparison with calculated spectra.
NMR SpectroscopyStructural elucidation (¹H, ¹³C, ¹⁹F). mdpi.comDefinitive structural confirmation, analysis of electronic effects of substituents on the aromatic ring.
UV-Vis SpectroscopyAnalysis of electronic transitions. researchgate.netInformation on the conjugated π-system and the influence of substituents on the electronic energy levels.
Computational Chemistry
Density Functional Theory (DFT)Calculation of molecular structure, energy, and spectroscopic properties. mdpi.comPrediction of stable conformers, bond lengths/angles, vibrational frequencies, and NMR shielding tensors to support experimental data.
Time-Dependent DFT (TD-DFT)Modeling of excited states and electronic transitions. mdpi.comElucidation of the nature of UV-Vis absorption bands and potential photochemical reactivity.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow and automated platforms represents a paradigm shift in modern chemistry, offering enhanced safety, efficiency, and scalability. nih.govdokumen.pub Integrating the synthesis of this compound and its derivatives into these platforms is a key future direction.

Flow Chemistry Synthesis: Continuous-flow reactors provide superior control over reaction parameters like temperature, pressure, and residence time, which is particularly advantageous for highly exothermic or fast reactions, such as nitration. dokumen.pub This technology enables the safe handling of hazardous reagents and intermediates and facilitates multi-step syntheses by coupling individual reactor units without intermediate purification. beilstein-journals.orgnih.gov The synthesis of analogues could be streamlined, as demonstrated by the flow synthesis of complex APIs like imatinib (B729) and rolipram. beilstein-journals.orgnih.gov

Automated Synthesis Platforms: Automated synthesizers can perform entire reaction workflows, including reagent addition, reaction, work-up, and purification, with minimal human intervention. sigmaaldrich.comchemspeed.com These systems use pre-filled reagent cartridges and software control to enable high-throughput synthesis and reaction optimization. sigmaaldrich.comsyrris.com Applying this technology would accelerate the creation of libraries of diversely substituted analogues of this compound for screening in drug discovery or materials development. chemspeed.com

Platform Key Advantages Future Applications for Fluoroethoxy Nitrobenzenes
Flow Chemistry Enhanced heat/mass transfer, improved safety, precise process control, easy scalability. dokumen.pubMulti-step synthesis of complex derivatives, safe handling of nitration reactions, coupling of reaction and purification steps. nih.gov
Automated Synthesis High-throughput screening, rapid reaction optimization, improved reproducibility, reduced human error. sigmaaldrich.comchemspeed.comLibrary synthesis of analogues with diverse substituents for structure-activity relationship (SAR) studies. chemspeed.com

Development of New Catalytic Transformations Involving the Fluoroethoxy Moiety

While the fluoroethoxy group is often installed as a stable bioisostere, developing catalytic reactions that actively involve this moiety could open up new synthetic pathways. Research in this area is still nascent but holds significant potential.

Future research could target:

C-F Bond Activation: Although C-F bonds are strong, late transition metal complexes are being developed for C-F activation. nih.gov Future catalysts could be designed to selectively activate the C-F bond of the fluoroethoxy group, enabling its transformation into other functional groups.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions. researchgate.net This strategy could be explored for reactions involving the fluoroethoxy group or for the functionalization of the aromatic ring. For example, photoredox catalysis could enable direct C-H functionalization at other positions on the benzene (B151609) ring, guided by the existing substituents. researchgate.net

Directed C-H Functionalization: Using the ether oxygen or the nitro group as a directing group could enable regioselective C-H functionalization at the ortho position. nih.gov Developing catalysts that can exploit this directing-group ability would provide a highly efficient route to novel, polysubstituted analogues without the need for pre-functionalized starting materials.

Catalytic Approach Reaction Principle Potential Transformation
Transition Metal CatalysisUse of late transition metals (e.g., Pd, Cu, Rh) to enable bond formation/cleavage. nih.govC-H activation/fluorination, C-O cross-coupling, potential C-F bond activation. researchgate.netnih.gov
Photoredox CatalysisGeneration of radical intermediates using visible light and a photocatalyst. researchgate.netDirect (hetero)aryl C-H functionalization, activation of aryl halides for coupling reactions. researchgate.net
BiocatalysisUse of enzymes for selective transformations. matthey.comEnantioselective reactions on derivatives, potential for selective hydrolysis or modification of the fluoroethoxy group.

Synergistic Approaches Combining Synthetic Methodologies with Advanced Computational Chemistry

The synergy between predictive computational modeling and practical synthetic chemistry is a powerful engine for innovation. rsc.org This approach moves beyond trial-and-error experimentation towards rational, design-driven research.

Key synergistic strategies for future research include:

Rational Catalyst Design: Computational tools can model catalyst-substrate interactions, helping to predict the efficacy and selectivity of new catalysts for transformations involving this compound. benthambooks.com This can guide the synthesis of more efficient ligands for cross-coupling or C-H activation reactions.

Fragment-Based Discovery: In the context of drug discovery, computational fragment-based screening can identify small molecular fragments that are predicted to bind to a biological target. nih.govnih.gov Synthetic efforts can then focus on incorporating these fragments into the this compound scaffold to create novel, potent bioactive molecules.

Predicting Reaction Outcomes: Quantum mechanical calculations can model entire reaction pathways, predict activation energies, and help anticipate potential side products. benthambooks.com This information allows synthetic chemists to select optimal reaction conditions and avoid unproductive experiments, accelerating the discovery of new synthetic routes. nih.gov This integrated approach is crucial for developing multi-target drugs or highly specialized materials. nih.gov

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2-fluoroethoxy)-2-nitrobenzene in academic laboratories?

The synthesis of nitrobenzene derivatives typically involves nucleophilic substitution or nitration reactions. For this compound, a plausible route includes:

  • Step 1 : Nitration of 1-fluoro-2-ethoxybenzene using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to minimize byproducts.
  • Step 2 : Purification via silica gel chromatography (hexane/ethyl acetate gradients) to isolate the nitro product.
  • Key Considerations : Monitor reaction progress using TLC (Rf ~0.3 in 3:1 hexane:EtOAc) and optimize stoichiometry to avoid over-nitration. Evidence from analogous bromomethyl-nitrobenzene synthesis suggests yields >80% are achievable with careful quenching (e.g., saturated NaHCO₃) and solvent selection (DCM or EtOAc) .

Q. What safety protocols are critical when handling this compound?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use respiratory protection if dust or aerosols are generated .
  • Engineering Controls : Perform reactions in a fume hood with local exhaust ventilation. Avoid open transfers; use sealed systems for volatile intermediates .
  • Waste Disposal : Collect nitro-containing waste in designated containers for incineration by licensed facilities to prevent environmental contamination .

Q. How can researchers confirm the structural integrity of this compound?

  • NMR Spectroscopy :
    • ¹H-NMR : Expect aromatic protons at δ 7.5–8.5 ppm (split due to nitro and fluoroethoxy groups). The fluoroethoxy chain shows signals at δ 4.5–4.7 ppm (OCH₂CF₂) and δ 1.3–1.5 ppm (CH₂CH₂F) .
    • ¹⁹F-NMR : A singlet near δ -220 ppm confirms the fluoroethoxy moiety .
  • HPLC/MS : Use a C18 column (MeCN/H₂O gradient) to verify purity (>95%) and observe the molecular ion peak [M+H]⁺ at m/z 214 .

Advanced Research Questions

Q. How can competing side reactions (e.g., denitration or ether cleavage) be minimized during synthesis?

  • Temperature Control : Maintain reaction temperatures below 10°C during nitration to suppress denitration .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while non-polar solvents (e.g., DCM) reduce hydrolysis of the fluoroethoxy group .
  • Catalytic Additives : Use Lewis acids (e.g., ZnCl₂) to direct nitration to the ortho position, reducing para-substituted byproducts .

Q. What strategies resolve contradictions in spectral data for nitrobenzene derivatives?

  • Case Example : Discrepancies in ¹³C-NMR shifts for nitro groups (typically δ 140–150 ppm) may arise from solvent effects or impurities. Cross-validate with IR spectroscopy (asymmetric NO₂ stretch at ~1520 cm⁻¹) .
  • Computational Validation : Compare experimental NMR data with DFT-calculated shifts (e.g., using Gaussian or ORCA) to confirm assignments .

Q. How can electrochemical methods be applied to study this compound’s reactivity?

  • Reduction Studies : Cyclic voltammetry in DMF (0.1 M TBAP) reveals reduction potentials for the nitro group (-0.8 to -1.2 V vs. Ag/AgCl). This informs its behavior in reductive coupling or indole synthesis .
  • Mechanistic Insights : Controlled-potential electrolysis at carbon cathodes can generate nitro radical anions, enabling C–N bond formation or vinylation pathways .

Q. What are the challenges in scaling up synthesis while maintaining yield and purity?

  • Batch vs. Flow Chemistry : Flow systems improve heat dissipation and mixing for exothermic nitrations, reducing decomposition .
  • Purification at Scale : Replace column chromatography with crystallization (e.g., using ethanol/water mixtures) or distillation under reduced pressure .

Q. How does the fluoroethoxy group influence the compound’s stability under physiological conditions?

  • Hydrolysis Studies : Incubate the compound in PBS (pH 7.4, 37°C) and monitor degradation via HPLC. The electron-withdrawing nitro group slows ether hydrolysis compared to non-nitro analogs .
  • Radical Stability : ESR spectroscopy can assess nitro radical stability, relevant for photodynamic or redox-active applications .

Methodological Considerations

Q. What analytical techniques are recommended for quantifying trace impurities?

  • GC-ECD : Detects halogenated byproducts (e.g., fluoroethyl derivatives) at ppm levels .
  • ICP-MS : Quantifies residual metals (e.g., from catalysts) below 1 ppb .

Q. How can researchers optimize reaction conditions using design-of-experiments (DoE)?

  • Variables : Test temperature (0–30°C), stoichiometry (1–1.5 eq HNO₃), and solvent polarity (DCM vs. DMF).
  • Response Surface Modeling : Identify interactions between variables to maximize yield and minimize byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.